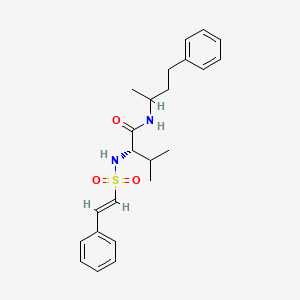
(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the phenyl and butanamide moieties. Common synthetic routes may include:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Incorporation of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Butanamide Moiety: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butanamide moieties.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development or biochemical studies.
Medicine
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action for (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide would depend on its specific interactions with molecular targets. Typically, sulfonamides inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2-Phenylethyl)-4-methylbenzenesulfonamide: Another sulfonamide with a different substitution pattern.
Uniqueness
What sets (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide apart is its unique combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H30N2O3S |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
InChI |
InChI=1S/C23H30N2O3S/c1-18(2)22(25-29(27,28)17-16-21-12-8-5-9-13-21)23(26)24-19(3)14-15-20-10-6-4-7-11-20/h4-13,16-19,22,25H,14-15H2,1-3H3,(H,24,26)/b17-16+/t19?,22-/m0/s1 |
Clé InChI |
NRCUVEOKCJKJFD-MORFPMDSSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


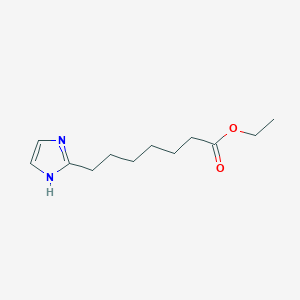
![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13359874.png)
![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)
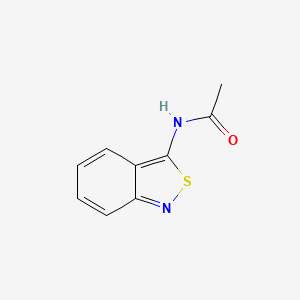
![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)

![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)

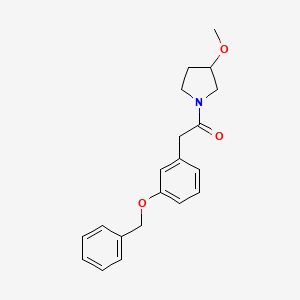
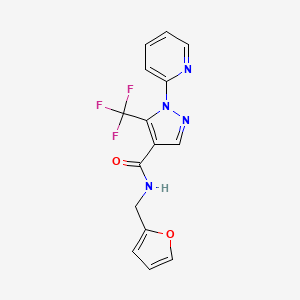



![(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13359956.png)
